

Solubility Profile of Fmoc-Lys-OH Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	Fmoc-Lys-OH hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of **Fmoc-Lys-OH hydrochloride** (N α -(9-Fluorenylmethoxycarbonyl)-L-lysine hydrochloride), a critical building block in solid-phase peptide synthesis, drug delivery systems, and the development of antibody-drug conjugates (ADCs). Understanding the solubility of this compound in various solvents is paramount for its effective handling, reaction optimization, and formulation.

Core Principles of Solubility

Fmoc-Lys-OH hydrochloride is a derivative of the essential amino acid lysine, featuring a bulky, hydrophobic Fmoc protecting group and a hydrophilic amino acid backbone with a hydrochloride salt. This amphipathic nature results in a varied solubility profile across different solvent classes. The presence of the hydrochloride salt generally enhances its solubility in polar and aqueous solutions compared to its free base counterpart.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for **Fmoc-Lys-OH hydrochloride** and its related compounds in common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents. The data for the free base (Fmoc-Lys-OH) and the D-enantiomer are provided for



comparative purposes, as they may offer insights into the solubility behavior of the L-enantiomer hydrochloride salt.

Compound	Solvent	Solubility (mg/mL)	Conditions
Fmoc-L-Lys-OH Hydrochloride	Dimethylformamide (DMF)	150	-
Fmoc-L-Lys-OH Hydrochloride	Dimethyl sulfoxide (DMSO)	125	Requires sonication
Fmoc-D-Lys-OH Hydrochloride	Dimethyl sulfoxide (DMSO)	200	Requires sonication
Fmoc-L-Lys-OH (Free Base)	Dimethyl sulfoxide (DMSO)	50	Requires sonication and pH adjustment to 2
Fmoc-L-Lys-OH (Free Base)	Methanol (MeOH)	5.74	Requires sonication and pH adjustment to
Fmoc-L-Lys-OH (Free Base)	Water (H₂O)	3.64	Requires sonication and pH adjustment to 3

Data compiled from multiple sources.[1][2][3][4]

Qualitative Solubility Information

In addition to the quantitative data, several sources describe the qualitative solubility of **Fmoc-Lys-OH hydrochloride**:

- Highly Polar Solvents: It is generally considered to have good solubility in highly polar solvents such as water.[5][6]
- Organic Solvents: It is also soluble in various organic solvents, including acetone, chloroform, and dichloromethane.[5]



Experimental Protocol for Solubility Determination

For researchers who need to determine the solubility of **Fmoc-Lys-OH hydrochloride** in a specific solvent system, the following protocol, based on the widely accepted shake-flask method, is recommended.[7][8]

Objective: To determine the saturation solubility of **Fmoc-Lys-OH hydrochloride** in a given solvent at a specified temperature.

Materials:

- Fmoc-Lys-OH hydrochloride
- Solvent of interest (e.g., water, buffer, organic solvent)
- Vials with screw caps
- Orbital shaker or vortex mixer
- Constant temperature incubator or water bath
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Methodology:

- Preparation: Add an excess amount of Fmoc-Lys-OH hydrochloride to a series of vials.
 The excess solid should be visually apparent.
- Solvent Addition: Add a precise volume of the solvent to each vial.

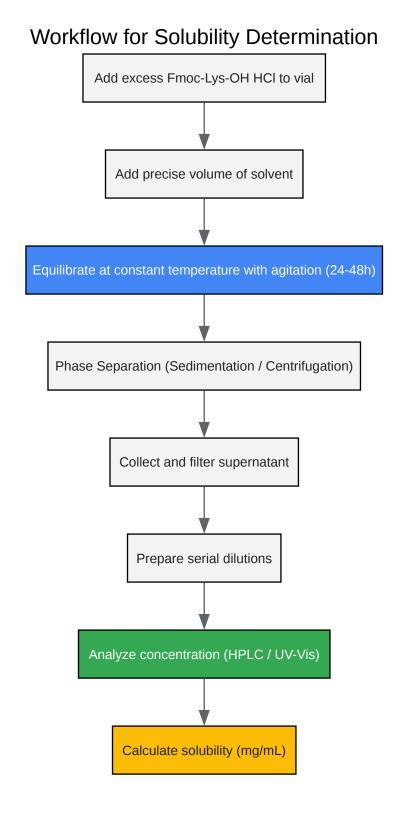


- Equilibration: Tightly cap the vials and place them in a constant temperature environment (e.g., 25°C) on an orbital shaker. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.
- Sample Collection: Carefully withdraw a clear aliquot of the supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter.
- Dilution: Accurately dilute the collected supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
- Concentration Analysis: Determine the concentration of Fmoc-Lys-OH hydrochloride in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- Calculation: Calculate the original solubility in mg/mL by accounting for the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **Fmoc-Lys-OH hydrochloride**.





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Caption: A flowchart of the shake-flask method for solubility testing.



Conclusion

The solubility of **Fmoc-Lys-OH hydrochloride** is a critical parameter for its application in peptide synthesis and drug development. While it exhibits good solubility in polar aprotic solvents like DMF and DMSO, its solubility in aqueous and protic solvents can be more limited and may require pH adjustment. For applications requiring specific solvent systems, it is recommended to experimentally determine the solubility using a robust method such as the shake-flask protocol outlined in this guide. This will ensure accurate and reproducible results in research and development endeavors.

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